Acetoacetate

説明

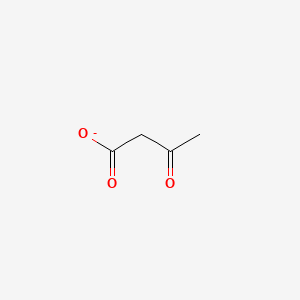

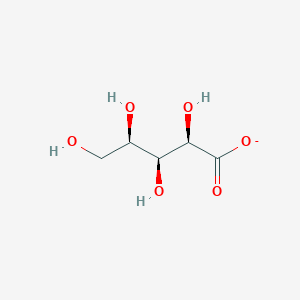

Acetoacetate is a 3-oxo monocarboxylic acid anion that is the conjugate base of acetoacetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of an acetoacetic acid.

科学的研究の応用

Cardiac Function and Heart Failure

Acetoacetate is significant in cardiac health and disease. It's used as an alternative energy source in the heart, and its levels in the bloodstream can predict heart failure prognosis. Higher circulating acetoacetate levels correlate with worse outcomes in heart failure patients, indicating its potential as a novel biomarker for heart failure prognosis (Yokokawa et al., 2019).

Muscle Regeneration and Dystrophy

Acetoacetate accelerates muscle cell proliferation and enhances muscle regeneration. It shows promise in ameliorating muscular dystrophy in mice. This effect is attributed to its non-metabolic role in regulating muscle cell function, particularly through the MEK1-ERK1/2-cyclin D1 pathway (Zou et al., 2015).

Ketone Body Metabolism in the Heart

Research has explored using hyperpolarized 13C-labelled acetoacetate to study cardiac metabolism. This approach enables the investigation of in vivo ketone body metabolism in the heart, potentially providing insights into cardiac metabolic processes (Miller et al., 2018).

Advanced Glycation End Products (AGEs)

Acetoacetate contributes to the formation of AGEs, which are linked to various diseases like diabetes and neurodegenerative disorders. Acetoacetate enhances AGE formation, implying a potential role in the pathogenesis of these diseases (Bohlooli et al., 2016).

Seizure Suppression

Acetoacetate has been investigated for its effects on seizures. It modulates voltage-dependent Ca2+ channels in hippocampal cells, reducing excitatory postsynaptic currents and suppressing seizures in vivo, indicating its potential as an anticonvulsant (Kadowaki et al., 2017).

Alzheimer’s Disease

In Alzheimer's disease research, acetoacetate demonstrates promise in improving memory and cognitive functions. It acts through promoting brain-derived neurotrophic factor (BDNF) and inhibiting inflammatory pathways, suggesting its therapeutic potential for Alzheimer’s (Wu et al., 2022).

特性

CAS番号 |

141-81-1 |

|---|---|

製品名 |

Acetoacetate |

分子式 |

C4H5O3- |

分子量 |

101.08 g/mol |

IUPAC名 |

3-oxobutanoate |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/p-1 |

InChIキー |

WDJHALXBUFZDSR-UHFFFAOYSA-M |

SMILES |

CC(=O)CC(=O)[O-] |

正規SMILES |

CC(=O)CC(=O)[O-] |

同義語 |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)

![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)

![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)

![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)